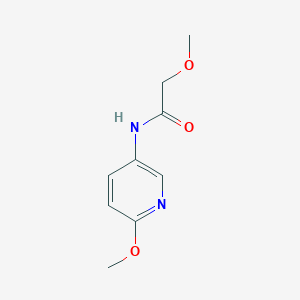
2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as FPhPA and belongs to the class of pyrrolidinones.
作用机制
The mechanism of action of 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the formation of amyloid plaques in the brain. Further studies are needed to elucidate the exact mechanism of action of FPhPA.
Biochemical and Physiological Effects
Studies have shown that 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide has a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid plaques in the brain, and reduce inflammation. Additionally, FPhPA has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the primary advantages of using 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide in lab experiments is its high potency and selectivity. The compound has been shown to have activity against certain cancer cell lines at low concentrations, making it a promising candidate for further drug development. However, one limitation of using FPhPA in lab experiments is its relatively low solubility, which may impact its bioavailability and efficacy.
未来方向
There are several future directions for research on 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide. One area of focus is in the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of FPhPA and to explore its potential as an anti-cancer and neuroprotective agent. Finally, more research is needed to evaluate the safety and efficacy of the compound in preclinical and clinical trials.
合成方法
The synthesis of 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide involves the reaction between 3-fluoroaniline and ethyl acetoacetate in the presence of a base. The resulting product is further treated with methylamine to form the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide has been found to have potential applications in various areas of scientific research. One of the primary areas of application is in the field of drug discovery. The compound has been shown to have activity against certain cancer cell lines, and further studies are being conducted to explore its potential as an anti-cancer agent. Additionally, FPhPA has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-16-6-5-11(13(16)18)15-12(17)8-9-3-2-4-10(14)7-9/h2-4,7,11H,5-6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGIRXOIIPFZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)


![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)

![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)

![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
